N-(2-METHOXY-5-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
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Description
2-([1,2,4]triazolo[4,
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA double helix. This disruption to the DNA structure can interfere with processes such as replication and transcription, leading to cell death .
Biochemical Pathways
Given its dna intercalation activity, it is likely that it impacts pathways involved inDNA replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, although further experimental studies would be needed to confirm these predictions .
Result of Action
The result of the compound’s action is the disruption of DNA structure through intercalation, leading to the inhibition of DNA replication and transcription . This can result in cell death, particularly in rapidly dividing cells such as cancer cells . In fact, the compound has shown anti-proliferative activity against several cancer cell lines, including HepG2, HCT-116, and MCF-7 cells .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-7-8-16(26-2)14(9-12)21-17(25)10-27-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYYWGQMEJRWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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